Dibenzo[b,d]furan-1,2,7,8-tetramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[b,d]furan-1,2,7,8-tetramine is a heterocyclic organic compound derived from dibenzofuran. Dibenzofuran itself is an aromatic compound with two benzene rings fused to a central furan ring . The tetramine derivative is characterized by the presence of four amine groups attached to the dibenzofuran core, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]furan-1,2,7,8-tetramine typically involves multi-step organic reactions. One common approach is the nitration of dibenzofuran, followed by reduction to introduce the amine groups. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the tetramine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]furan-1,2,7,8-tetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted dibenzofuran derivatives.
Scientific Research Applications
Dibenzo[b,d]furan-1,2,7,8-tetramine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The exact mechanism of action of dibenzo[b,d]furan-1,2,7,8-tetramine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which lacks the amine groups.
Dibenzothiophene: A sulfur analog of dibenzofuran.
Carbazole: A nitrogen-containing analog with similar structural features.
Uniqueness
Dibenzo[b,d]furan-1,2,7,8-tetramine is unique due to the presence of four amine groups, which significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Dibenzo[b,d]furan-1,2,7,8-tetramine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is a polycyclic aromatic amine characterized by a dibenzofuran backbone with four amine substituents. Its unique structure allows for various interactions with biological targets, particularly in kinase inhibition and anti-cancer activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases. Notably:
- Pim Kinases : Studies have shown that dibenzo[b,d]furan derivatives exhibit potent inhibitory effects on Pim-1 and Pim-2 kinases. These kinases play crucial roles in cell survival and proliferation, making them attractive targets for cancer therapy. For instance, compound 44 demonstrated an impressive IC50 value of 0.06 µM against Pim-1 and 0.026 µM against CLK1 (cdc2-like kinase 1) .
- Phosphodiesterase Inhibition : Other derivatives of dibenzo[b,d]furan have been investigated for their ability to inhibit phosphodiesterase (PDE) enzymes. PDE-4B inhibitors derived from dibenzo[b,d]furan showed promising results in reducing inflammation in preclinical models of asthma and chronic obstructive pulmonary disease (COPD) .
Biological Activity Data
The following table summarizes the biological activities and IC50 values of various dibenzo[b,d]furan derivatives:
Compound | Target Kinase/Enzyme | IC50 (µM) | Activity Description |
---|---|---|---|
Compound 44 | Pim-1 | 0.06 | Potent inhibitor |
Compound 44 | CLK1 | 0.026 | Potent inhibitor |
Compound 24 | PDE-4B | Not specified | Anti-inflammatory effects in vivo |
Compound 46 | MV4-11 Cell Line | 1.20 | Moderate anti-cancer activity |
Case Studies
Case Study 1: Anticancer Activity
In a study focusing on acute myeloid leukemia (AML), dibenzo[b,d]furan derivatives were tested against the MV4-11 cell line. The results indicated that compounds bearing hydroxyl groups significantly inhibited cell growth compared to the parent compound cercosporamide . The study highlighted the structure-activity relationship (SAR), suggesting that specific substitutions on the dibenzofuran ring enhance biological activity.
Case Study 2: In Vivo Efficacy
Another study evaluated the in vivo efficacy of dibenzo[b,d]furan derivatives in models of asthma and uveitis. Compound 24 exhibited good systemic availability and non-toxicity while demonstrating significant reductions in TNF-α levels . This suggests potential therapeutic applications for inflammatory diseases.
Toxicity and Safety Profile
Research into the toxicity of dibenzo[b,d]furan derivatives has shown variable results depending on the specific structure and substituents present. For instance, tetrabrominated forms have been characterized for their environmental persistence but are not expected to exhibit severe toxicity due to rapid metabolic elimination .
Properties
CAS No. |
866362-06-3 |
---|---|
Molecular Formula |
C12H12N4O |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
dibenzofuran-1,2,7,8-tetramine |
InChI |
InChI=1S/C12H12N4O/c13-6-1-2-9-11(12(6)16)5-3-7(14)8(15)4-10(5)17-9/h1-4H,13-16H2 |
InChI Key |
KEZMEAAPOSZOMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=CC(=C(C=C3O2)N)N)C(=C1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.